1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine
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Overview
Description
1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine is a complex organic compound featuring a unique structure that combines a cyclopropyl group, an imidazo[1,2-b]pyridazine core, and a phenylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-b]pyridazine core, which can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine and cyclopropylcarbonyl chloride. The phenylpiperazine moiety is then introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenylpiperazine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in cellular metabolism or signaling.
Comparison with Similar Compounds
- 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine
- 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(methyl)piperazine
Comparison: Compared to similar compounds, 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine is unique due to the presence of the phenyl group on the piperazine ring. This structural feature may enhance its binding affinity to certain molecular targets, potentially leading to improved pharmacological activity. Additionally, the cyclopropyl group can confer increased metabolic stability, making it a promising candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(24-12-10-23(11-13-24)16-4-2-1-3-5-16)17-8-9-19-21-18(15-6-7-15)14-25(19)22-17/h1-5,8-9,14-15H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAHRMTUXOLIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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